molecular formula C22H23N3O5S2 B2384938 (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-31-8

(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2384938
CAS No.: 850909-31-8
M. Wt: 473.56
InChI Key: ZVKZGJVTJRVGKB-FCQUAONHSA-N
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Description

(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, which is a bicyclic structure containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzoyl group using pyrrolidine and a sulfonyl chloride reagent.

    Formation of the imino group: This is typically done through a condensation reaction between the benzoyl group and an amine.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Benzoyl Derivatives: Compounds with a benzoyl group, such as benzoyl peroxide.

    Sulfonyl Derivatives: Compounds with a sulfonyl group, such as sulfonamides.

Uniqueness

(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, distinguishes it from other thiazole derivatives and may confer specific biological or chemical properties.

Properties

IUPAC Name

methyl 3-ethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-3-25-18-11-8-16(21(27)30-2)14-19(18)31-22(25)23-20(26)15-6-9-17(10-7-15)32(28,29)24-12-4-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKZGJVTJRVGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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